Cas no 5556-48-9 (erythro-2-Pentulose)
erythro-2-Pentulose structure
Product Name:erythro-2-Pentulose
erythro-2-Pentulose Chemical and Physical Properties
Names and Identifiers
-
- erythro-2-Pentulose
- erythro-2-Pentulose (9CI)
- 2-furancarboxamide, N-[2,2,2-trichloro-1-(2-pyrimidinylamino)ethyl]-
- N-[2,2,2-Trichloro-1-(pyrimidin-2-ylamino)ethyl]-2-furamide
- D-erythro-Pent-2-ulose
- erythro-pentulose
- RBL
- 1,3,4,5-tetrahydroxypentan-2-one
- D-RIBULOSE [MI]
- Arabinulose
- ribosone
- DL-erythro-Pentulose
- UNII-DJM6K5T6YA
- UNII-Z7U4KG0138
- SCHEMBL44299
- D-Ribulose (~1M solution)
- 3912CBFB-62B6-40A7-ABE6-D010F07A767D
- D-erythropentulose
- CHEBI:17173
- DTXSID30204115
- D-ribulose
- CHEMBL195989
- NS00042853
- DJM6K5T6YA
- ribulose
- 5556-48-9
- AKOS027430464
- D-Rul
- 488-84-6
- DL-ERYTHRO-2-PENTULOSE
- EINECS 207-687-8
- erythropentulose
- RIBULOSE, DL-
- Q40075
- ZAQJHHRNXZUBTE-NQXXGFSBSA-N
- 2-Ribulose
- Ribulose, D-
- (3R,4R)-1,3,4,5-tetrahydroxypentan-2-one
- D-ERYTHRO-2-KETOPENTOSE
- Z7U4KG0138
- Araboketose
- A937275
-
- Inchi: 1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h3,5-8,10H,1-2H2/t3-,5-/m1/s1
- InChI Key: ZAQJHHRNXZUBTE-NQXXGFSBSA-N
- SMILES: O[C@H](CO)[C@H](C(CO)=O)O
Computed Properties
- Exact Mass: 333.97937
- Monoisotopic Mass: 150.05282342g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 10
- Rotatable Bond Count: 4
- Complexity: 113
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2.6
- Topological Polar Surface Area: 98Ų
Experimental Properties
- PSA: 80.05
erythro-2-Pentulose Related Literature
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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